Pentane

Beschreibung

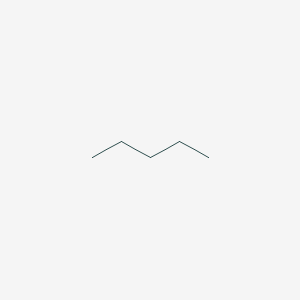

Structure

3D Structure

Eigenschaften

IUPAC Name |

pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBQJSOFQDEBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12, Array | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | pentane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pentane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9078-70-0, 59802-17-4 | |

| Record name | Pentene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9078-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polypentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59802-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025846 | |

| Record name | Pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-pentane appears as a clear colorless liquid with a petroleum-like odor. Flash point 57 °F. Boiling point 97 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air., Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless liquid with a gasoline-like odor; Note: A gas above 97 degrees F. May be utilized as a fuel; [NIOSH] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor., Colorless liquid with a gasoline-like odor. [Note: A gas above 97 °F. May be utilized as a fuel.] | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Pentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

97 °F at 760 mmHg (NTP, 1992), 36.06 °C, 36.00 to 37.00 °C. @ 760.00 mm Hg, 36 °C, 97 °F | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-57 °F (NTP, 1992), -40 °C, <-40 °F (-40 °C) (Closed cup), -49 °C c.c., -57 °F | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 38 mg/L at 25 °C, Miscible with ethanol, ethyl ether, acetone, benzene, chloroform; soluble in carbon tetrachloride, 0.038 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.004 (very poor), 0.04% | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.626 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6262 g/cu cm at 20 °C, Relative density (water = 1): 0.63, 0.63 | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5, 2.48 | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

400 mmHg at 65.3 °F ; 426 mmHg at 68 °F (NTP, 1992), 514.0 [mmHg], 514 mm Hg at 25 °C, Vapor pressure, kPa at 18.5 °C: 53.3, 420 mmHg | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid [Note: A gas above 97 degrees F. May be utilized as a fuel]. | |

CAS No. |

109-66-0, 68475-60-5, 68476-43-7, 68476-55-1, 68647-60-9 | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C4-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C4-6, C5-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C5-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C>4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068647609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FEX897A91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RZ903210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-202 °F (NTP, 1992), -129.67 °C, -129 °C, -202 °F | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Dielectric Permittivity of Liquid n-Pentane: Physicochemical Mechanics, Metrology, and Pharmaceutical Applications

As a fundamental physicochemical parameter, the dielectric constant (relative permittivity, εr ) dictates a solvent’s behavior in electromagnetic fields, its solvation capacity, and its utility in chemical engineering. For liquid n-pentane ( C5H12 ), a straight-chain aliphatic hydrocarbon, the dielectric constant at room temperature (20°C) is exceptionally low, measured at approximately 1.84[1][2].

This technical guide explores the mechanistic origins of pentane's low permittivity, outlines a self-validating protocol for its precise measurement, and details its translational applications in pharmaceutical development.

The Physicochemical Mechanics of n-Pentane

The dielectric constant is the dimensionless ratio of the electrical capacity of a capacitor filled with the solvent to the capacity of the evacuated capacitor[1]. To understand why n-pentane exhibits a value of 1.84, we must examine its molecular architecture.

n-Pentane is a highly symmetrical, non-polar molecule with a net dipole moment of 0.00 Debye[3]. According to the Debye equation, the total molar polarization of a dielectric medium is the sum of orientation polarization (arising from permanent dipoles) and induced polarization (electronic and atomic). Because pentane lacks a permanent dipole, its orientation polarization is strictly zero. When subjected to an external electric field, the only mechanism by which liquid pentane can store electrical energy is through electronic polarization —the instantaneous, temporary distortion of its electron cloud.

This macroscopic dielectric behavior is mathematically linked to microscopic molecular polarizability via the Clausius-Mossotti equation [4]. The equation demonstrates that for non-polar liquids, permittivity is highly dependent on molar volume. As temperature increases, the thermal expansion of liquid pentane causes its density to decrease (e.g., density is 0.632 kg/L at 15°C). This expansion increases the molar volume, reducing the number of polarizable molecules per unit volume, which consequently causes a measurable decrease in the dielectric constant[4]. Conversely, applying high pressure compresses the liquid, decreasing molar volume and increasing the dielectric constant by up to 11-16% at 4 kbar[5].

Metrology: Self-Validating Capacitometric Protocol

Measuring the dielectric constant of an ultra-low permittivity liquid requires high-precision capacitometry or slotted-line techniques at microwave frequencies (e.g., 1.2 GHz)[4]. The following methodology details a self-validating capacitometric workflow designed to eliminate systematic errors when measuring non-polar solvents like pentane[6].

Step-by-Step Methodology

1. Cell Calibration (Vacuum Baseline)

-

Action: Evacuate the liquid capacitance cell to a pressure below 10−3 Torr and measure the baseline capacitance ( C0 ) using a precision LCR meter at 100 kHz.

-

Causality: Establishing a true vacuum baseline is critical. Ambient air has a dielectric constant slightly greater than 1 ( ≈1.00059 ). Using an air baseline instead of a vacuum introduces a systematic error that disproportionately skews the measurement of low-permittivity liquids.

2. System Validation via Reference Standard

-

Action: Inject a high-purity reference standard with a well-documented dielectric constant (e.g., Cyclohexane, ε=2.02 at 20°C) into the cell[1]. Calculate the experimental cell constant.

-

Causality: This step transforms the protocol into a self-validating system . If the measured permittivity of cyclohexane deviates from the literature value by >0.1%, the system is immediately flagged for geometric misalignment, stray capacitance, or electrode contamination, preventing erroneous downstream measurements of the target sample.

3. Thermal Equilibration

-

Action: Flush the cell, inject anhydrous n-pentane, and equilibrate the system to exactly 20.0 ± 0.1 °C using a jacketed circulating bath.

-

Causality: The dielectric constant of hydrocarbons is inversely proportional to temperature due to thermal expansion[5]. A fluctuation of just 1°C alters the density and shifts the dielectric reading, compromising the precision required for pharmaceutical solvent qualification.

4. Measurement and Computation

-

Action: Measure the capacitance of the pentane-filled cell ( Cx ) at 100 kHz to avoid anomalous dispersion[6]. Calculate the static dielectric constant as ε=Cx/C0 .

Workflow for self-validating capacitometric measurement of liquid n-pentane.

Translational Applications in Pharmaceutical Development

In drug development, the dielectric constant serves as a primary proxy for solvent polarity, directly influencing the partition coefficient (LogP) profiling and purification of active pharmaceutical ingredients (APIs).

Liquid-Liquid Extraction (LLE): Pentane's ultra-low dielectric constant of 1.84 and complete immiscibility with water ( ε=80.1 ) make it an exceptional organic phase for isolating highly lipophilic APIs or stripping non-polar impurities (such as lipids and waxes) from aqueous matrices[1]. Furthermore, its low boiling point (36°C) enables rapid solvent removal under reduced pressure, minimizing the risk of thermal degradation for thermolabile drug candidates[3].

Normal-Phase Chromatography: In preparative chromatography, pentane acts as a weak, non-polar baseline eluent. By applying the extended Onsager theory to solvent mixtures, scientists can predict the dielectric constant of binary systems (e.g., pentane mixed with a polar modifier like acetone or ethyl acetate)[4]. This allows chromatographers to precisely tune the elution strength and dipole interactions for complex drug separations.

Decision tree for solvent selection in pharmaceutical extraction.

Quantitative Data Summary

The following table summarizes the dielectric constants of n-pentane and comparable solvents utilized in pharmaceutical workflows, highlighting the correlation between molecular structure and permittivity.

| Solvent | Chemical Formula | Dielectric Constant ( ε ) | Temperature (°C) | Dipole Moment (D) |

| n-Pentane | C5H12 | 1.84 | 20 | 0.00 |

| n-Hexane | C6H14 | 1.88 | 25 | 0.00 |

| n-Heptane | C7H16 | 1.92 | 20 | 0.00 |

| Cyclopentane | C5H10 | 1.97 | 20 | 0.00 |

| Cyclohexane | C6H12 | 2.02 | 20 | 0.00 |

| Water (Reference) | H2O | 80.1 | 20 | 1.85 |

Data aggregated from standardized solvent tables and metrological circulars[1][2][3][6].

References

-

Burdick & Jackson Solvents: Dielectric Constants - Louisiana State University (LSU). 1

-

Table of Dielectric Constants of Liquids - Alfa Chemistry. 2

-

Dielectric Constant of Liquid Alkanes and Hydrocarbon Mixtures - PubMed (National Institutes of Health). 4

-

Pentane: Compound Classes and Physicochemical Properties - Stenutz.3

-

Circular of the Bureau of Standards No. 514: Table of Dielectric Constants of Pure Liquids - National Institute of Standards and Technology (NIST). 6

-

The Effects of Pressure on the Density, Dielectric Constant, and Viscosity of Several Hydrocarbons - Canadian Science Publishing. 5

-

n-Pentane: Typical Properties - Shell Global.

Sources

molecular dynamics simulation of pentane-water interface

An In-Depth Technical Guide to the Molecular Dynamics Simulation of the Pentane-Water Interface

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded walkthrough for simulating the pentane-water interface using molecular dynamics (MD). Moving beyond a simple list of commands, this document elucidates the causal reasoning behind methodological choices, ensuring a robust and reproducible simulation workflow. The protocols described herein are designed to be self-validating, grounded in established scientific literature and best practices.

Conceptual Framework: The Physics of the Alkane-Water Interface

The interface between a simple alkane like pentane and water is a canonical system for studying the fundamental principles of hydrophobicity.[1] This phenomenon, driven by the thermodynamic imperative to minimize the disruption of water's hydrogen bond network, governs a vast array of processes, from protein folding to drug-membrane interactions.[1][2] At the molecular level, this interface is not a static, two-dimensional plane but a dynamic region characterized by density fluctuations, specific molecular orientations, and a measurable interfacial tension (IFT).[1][3]

MD simulation offers an unparalleled computational microscope to probe this region with atomistic resolution.[4] By accurately modeling the forces between individual atoms, we can observe the emergent behavior of the system, calculate macroscopic properties like IFT, and gain mechanistic insights that are often inaccessible to direct experimental measurement.[4][5]

The Cornerstone of Simulation: Force Fields and Water Models

The accuracy of any MD simulation is fundamentally dictated by its force field—the set of equations and parameters that describe the potential energy of the system.[6][7] For a two-component system like pentane and water, this requires a careful selection of parameters for both molecules.

-

Alkane Force Fields : The Optimized Potentials for Liquid Simulations (OPLS) all-atom (AA) force field is a robust and widely used parameter set for hydrocarbons.[8] It has been extensively parameterized to reproduce the liquid properties of alkanes.[8] While originally developed for short alkanes, refinements have improved its accuracy for longer chains as well.[9] For a five-carbon chain like pentane, the standard OPLS-AA force field provides excellent performance.[8]

-

Water Models : Water is notoriously difficult to model due to its polar nature and complex hydrogen-bonding capabilities. Numerous models exist, with varying levels of complexity and computational cost.

-

TIP3P : A simple and computationally efficient 3-site model that is a workhorse in biomolecular simulation.[10] The version implemented in the CHARMM force field includes Lennard-Jones parameters on the hydrogens, which can be important for protein-water interactions.[11][12]

-

SPC/E (Extended Simple Point Charge) : Another 3-site model that improves upon the basic SPC model by adding a polarization correction, resulting in better density and diffusion constant predictions.[12]

-

TIP4P/2005 : A 4-site model that adds a virtual site (M-site) along the H-O-H bisector. This model is known to be highly accurate in reproducing a wide range of water's physical properties, including its interfacial behavior, making it an excellent choice for this type of simulation.[13][14]

-

For this guide, we will proceed with the OPLS-AA force field for pentane and the TIP4P/2005 water model, a combination demonstrated to accurately predict the interfacial properties of alkane-water systems.[13][14]

Choosing a Simulation Engine

Several powerful software packages are available for performing MD simulations, including GROMACS, NAMD, and LAMMPS.[15][16] This guide will utilize GROMACS (GROningen MAchine for Chemical Simulations) due to its high performance, extensive user community, and powerful suite of analysis tools.[17][18]

Experimental Protocol: A Step-by-Step Simulation Workflow

This section details the complete protocol for setting up, running, and analyzing a pentane-water interface simulation using GROMACS.

Diagram: MD Simulation Workflow

Caption: Workflow for simulating and analyzing a pentane-water interface.

Step 1: System Preparation

-

Obtain Pentane Structure and Topology : A 3D structure for pentane (pentane.pdb) is required. The OPLS-AA topology file (pentane.itp) can be generated using tools like LigParGen or by manually adapting existing alkane topologies.

-

Create the Pentane Box : Generate a simulation box filled with pentane.

-

Create the Water Box : Generate a separate box of water using the chosen model (e.g., TIP4P/2005).

(Note: You will need to modify the topology to specify the TIP4P/2005 model.)

-

Combine the Boxes : The core of creating the interface is to stack the two boxes. First, ensure the pentane box is large enough in the z-dimension to accommodate the water box.

-

Assemble the Master Topology (topol.top) : This file tells GROMACS about all the molecules in the system.

Step 2: Energy Minimization

This step relaxes the system, removing any unfavorable steric clashes introduced during setup. Create an .mdp file (minim.mdp) with minimization parameters.

Run the minimization:

Step 3: Equilibration (NVT and NPT Ensembles)

Equilibration ensures the system reaches the desired temperature and pressure before the production run. This is a two-stage process.

-

NVT (Constant Volume) Equilibration : Brings the system to the target temperature.

-

NPT (Constant Pressure) Equilibration : Brings the system to the target pressure and allows the box dimensions to relax. For an interface, it is crucial to use semi-isotropic pressure coupling, allowing the box dimensions in the x-y plane to fluctuate independently of the z-axis. [19] ``` ; npt.mdp - NPT Equilibration integrator = md nsteps = 250000 ; 500 ps dt = 0.002 ... tcoupl = V-rescale pcoupl = Parrinello-Rahman pcoupltype = semiisotropic ; CRITICAL for interfaces ref_p = 1.0 1.0 ; 1 bar in x-y and z ...

Run each equilibration step sequentially, using the output of the previous step as input for the next.

Step 4: Production MD

This is the main simulation run where data for analysis is collected. The .mdp file is very similar to the NPT equilibration file but runs for a much longer time (e.g., 50-100 ns).

Run the production simulation:

Post-Simulation Analysis: Unveiling Interfacial Properties

Density Profile

The density profile along the z-axis (perpendicular to the interface) is the most direct way to visualize the interface. It reveals the extent of mixing and the thickness of the interfacial region. [20][21] Command :

You will be prompted to select the groups for which to calculate the density (e.g., "Pentane" and "Water"). The output density.xvg will show two distinct plateaus corresponding to the bulk densities of each liquid, with a transition region in between.

Diagram: Interfacial Molecular Arrangement

Caption: Molecular organization at the pentane-water interface.

Interfacial Tension (IFT)

The IFT (γ) can be calculated from the components of the pressure tensor obtained during the simulation. [22]The formula is:

γ = 0.5 * Lz * [Pzz - 0.5 * (Pxx + Pyy)]

where Lz is the box length in the z-dimension and Pxx, Pyy, Pzz are the diagonal elements of the pressure tensor. The factor of 0.5 accounts for the two interfaces in the periodic system.

Command :

Select the terms Pxx, Pyy, Pzz, and Box-Z for output. The resulting pressure.xvg file can be processed with a script to calculate the average IFT.

| Property | Experimental Value (approx.) | Simulation Target |

| Interfacial Tension | ~50 mN/m [23][24] | Agreement within ~5-10% |

| Pentane Density | ~626 kg/m ³ | Agreement within ~2-4% |

| Water Density | ~997 kg/m ³ | Agreement within ~1-2% |

| Table 1: Target validation data for the pentane-water simulation at 298 K and 1 bar. |

Molecular Orientation

Analysis of molecular orientation reveals how pentane and water molecules arrange themselves at the interface. [3]Typically, one calculates the angle between a vector within the molecule (e.g., the C1-C5 vector in pentane or the dipole vector in water) and the interface normal (the z-axis). Water molecules at the interface tend to adopt specific orientations to maximize hydrogen bonding within the aqueous phase while minimizing contact with the non-polar pentane. [3]Pentane molecules may also exhibit preferential ordering. [3] Command : The gmx gangle tool can be used to compute these distributions, often requiring custom index groups for the vectors of interest.

Conclusion and Outlook

This guide has provided a comprehensive, scientifically-grounded protocol for the molecular dynamics simulation of the pentane-water interface. By carefully selecting validated force fields and following a rigorous workflow of system preparation, equilibration, and production simulation, researchers can generate high-fidelity trajectories. Subsequent analysis of these trajectories yields critical data on the structure, thermodynamics, and molecular ordering at this fundamental hydrophobic interface.

The described methodology serves as a robust foundation for more complex investigations relevant to drug development and materials science, such as:

-

Simulating the partitioning of a drug molecule across the interface.

-

Introducing surfactants to study their effect on interfacial tension. [25]* Investigating the influence of dissolved ions on interfacial structure. [25] MD simulations, when executed with the rigor and rationale outlined here, are an indispensable tool for connecting molecular-level interactions to macroscopic phenomena. [4]

References

-

GROMACS Tutorials. (n.d.). Liquid-Liquid Interfaces. Retrieved from [Link]

-

Kiss, P. T., & Liska, F. (2021). Three- and four-site models for heavy water: SPC/E-HW, TIP3P-HW, and TIP4P/2005-HW. The Journal of Chemical Physics, 154(19), 194503. [Link]

-

Choudhury, N. (2012). Characterizing hydrophobicity at the nanoscale: A molecular dynamics simulation study. The Journal of Chemical Physics, 136(22), 224701. [Link]

-

LAMMPS Documentation. (n.d.). 8.5.2. TIP3P water model. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Water Models. NAMD User's Guide. Retrieved from [Link]

-

Reif, M. M., & Hünenberger, P. H. (2017). Interactions of Water and Alkanes: Modifying Additive Force Fields to Account for Polarization Effects. Journal of Chemical Theory and Computation, 13(3), 1365–1385. [Link]

-

Jorgensen, W. L., & Tirado-Rives, J. (2021). Refinement of the OPLS Force Field for Thermodynamics and Dynamics of Liquid Alkanes. Journal of Chemical Theory and Computation, 17(10), 6494–6503. [Link]

-

Sresht, V., et al. (2023). Molecular Dynamics Investigation of Nanoscale Hydrophobicity of Polymer Surfaces: What Makes Water Wet?. The Journal of Physical Chemistry B, 127(16), 3693–3706. [Link]

-

Li, Y., et al. (2022). Molecular Dynamics Study of Interfacial Properties for Crude Oil with Pure and Impure CH4. Energies, 15(23), 9091. [Link]

-

Piana, S., et al. (2016). CHARMM TIP3P Water Model Suppresses Peptide Folding by Solvating the Unfolded State. Journal of Physical Chemistry B, 120(14), 3516-3522. [Link]

-

Begum, S. A., & Smith, P. E. (2016). The Water-Alkane Interface at Various NaCl Salt Concentrations: A Molecular Dynamics Study of the Readily Available Force Fields. ResearchGate. [Link]

-

Lopera-Vargas, D. A., et al. (2022). Molecular simulation of the structural and thermodynamic properties of n-alkane/brine interfacial systems with nonionic surfactants. OSTI.GOV. [Link]

-

He, X., et al. (2018). Experimental and molecular dynamics simulation study of chemically stable superhydrophobic surfaces. White Rose Research Online. [Link]

-

Kahn, K., & Bruice, T. C. (2002). Parameterization of OPLS–AA Force Field for the Conformational Analysis of Macrocyclic Polyketides. Journal of Computational Chemistry, 23(10), 977-996. [Link]

-

Nath, S. K., et al. (2001). Thermodynamic Properties of the Williams, OPLS-AA, and MMFF94 All-Atom Force Fields for Normal Alkanes. The Journal of Physical Chemistry B, 105(27), 6471–6477. [Link]

-

Wikipedia. (n.d.). Water model. Retrieved from [Link]

-

Vega, C., et al. (2010). Force-field dependence on the interfacial structure of oil–water interfaces. Molecular Physics, 108(19-20), 2509-2518. [Link]

-

Reif, M. M., & Hünenberger, P. H. (2017). Interactions of Water and Alkanes: Modifying Additive Force Fields to Account for Polarization Effects. Fraunhofer-Publica. [Link]

-

GROMACS developers. (n.d.). Welcome to the GROMACS tutorials!. Retrieved from [Link]

-

Eun, C., & Berkowitz, M. L. (2010). Molecular Dynamics Simulation Study of Interaction between Model Rough Hydrophobic Surfaces. arXiv.org. [Link]

-

Muller, E. A., Ervik, Å., & Mejía, A. (2021). A Guide to Computing Interfacial Properties of Fluids from Molecular Simulations. Living Journal of Computational Molecular Science, 3(1), 1-36. [Link]

-

Patti, A. (2016). A simple predictor of interface orientation of fluids of disk-like anisotropic particles and its implications for organic semiconductors. Soft Matter, 12(40), 8343-8353. [Link]

-

Cohen, L. (2020). Probing Interfacial Chemistry with Kinetic Models and Molecular Dynamics Simulations. eScholarship, University of California. [Link]

-

Suwanto, E., et al. (2016). Molecular dynamics simulation of a reversible hydrophobic-hydrophilic functionalized surface. 2016 International Conference on Smart Materials and Nanotechnology (SmartMat@2016). [Link]

-

Patel, S., & Mackerell Jr, A. D. (2006). Revisiting the hexane-water interface via molecular dynamics simulations using nonadditive alkane-water potentials. The Journal of Chemical Physics, 124(20), 204719. [Link]

-

Siu, S. W., Pluhackova, K., & Böckmann, R. A. (2012). Optimization of the OPLS-AA Force Field for Long Hydrocarbons. Journal of Chemical Theory and Computation, 8(4), 1459–1470. [Link]

-

Servio, P. (2025). Interfacial Tension Between Water and Pentane Saturated with Methane. ResearchGate. [Link]

-

Zhang, Y., et al. (2021). Molecular dynamics simulation of the interfacial properties of methane-water and methane-brine systems. Molecular Simulation, 47(10-11), 868-879. [Link]

-

Sousa, J. P., et al. (2023). Influence of Ethanol Parametrization on Diffusion Coefficients Using OPLS-AA Force Field. International Journal of Molecular Sciences, 24(8), 7356. [Link]

-

Chen, X., et al. (2009). Surface Orientation of Magainin 2: Molecular Dynamics Simulation and Sum Frequency Generation Vibrational Spectroscopic Studies. Journal of the American Chemical Society, 131(45), 16563–16571. [Link]

-

Rivera, J. L., & McCabe, C. (2009). Effects of molecular size and orientation on the interfacial properties and wetting behavior of water/n-alkane systems: a molecular-dynamics study. Physical Chemistry Chemical Physics, 11(46), 11044-11055. [Link]

-

Giorgino, T. (2014). VMD Density Profile Tool (1.3). GitHub. [Link]

-

Giorgino, T. (2016). Computing 1-D atomic densities in macromolecular simulations: The density profile tool for VMD. GitHub. [Link]

-

Dou, R., et al. (2019). Molecular Dynamics Simulation of Distribution and Diffusion Behaviour of Oil–Water Interfaces. Molecules, 24(10), 1930. [Link]

-

Giorgino, T. (2013). Computing 1-D atomic densities in macromolecular simulations. arXiv.org. [Link]

-

Song, Y., et al. (2022). Orientation and Conformation of Hydrophobin at the Oil–Water Interface: Insights from Molecular Dynamics Simulations. Langmuir, 38(20), 6296–6305. [Link]

-

Sivaraman, G., & Kumar, A. (2020). Molecular dynamics simulation-based study to analyse the properties of entrapped water between gold and graphene 2D interfaces. Scientific Reports, 10(1), 1-10. [Link]

-

Jamadagni, S. N., Godawat, R., & Garde, S. (2014). Molecular Dynamics Simulations: Insight into Molecular Phenomena at Interfaces. Langmuir, 30(14), 3939–3947. [Link]

-

Woolf, T. B., & Roux, B. (2010). Determination of Electron Density Profiles and Area from Simulations of Undulating Membranes. Biophysical Journal, 99(1), 23-32. [Link]

-

Zhang, C., et al. (2021). Molecular Dynamics Simulations of Interface Properties and Key Physical Properties of Nanodielectrics Manufactured With Epoxy Resin Doped. IEEE Access, 9, 41926-41935. [Link]

-

ResearchGate. (n.d.). The density profile (top) and charge distribution profile (bottom) obtained for the nano-channel from the equilibrium MD simulation. Retrieved from [Link]

-

Wang, Y., et al. (2023). Molecular dynamics simulations of electrochemical interfaces. APL Materials, 11(9), 090401. [Link]

-

X-Ability Co., Ltd. (2018). Gromacs Interfacial Tension - Winmostar tutorial. Retrieved from [Link]

-

ROUHANI, P., et al. (2023). Comparative molecular dynamics simulations of charged solid-liquid interfaces with different water models. arXiv.org. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

-

Rivera, J. L., McCabe, C., & Cummings, P. T. (2003). Interfacial tension of the liquid-liquid system water- methanol- n-pentane. ResearchGate. [Link]

-

University of Padua. (2016). Interfacial Tension of Reservoir Fluids: an Integrated Experimental and Modelling Investigation. PATh. [Link]

-

Hassan, M. E., Nielsen, R. F., & Calhoun, J. C. (1953). Effect of Pressure and Temperature on Oil-Water Interfacial Tensions for a Series of Hydrocarbons. OnePetro. [Link]

-

Georgiadis, A., et al. (2021). Effects of Temperature and Pressure on Interfacial Tensions of Fluid Mixtures. I. CO2/n-Pentane Binary. Journal of Chemical & Engineering Data, 66(5), 2095–2103. [Link]

-

Penn State University. (2020). A guide to Gromacs. Retrieved from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effects of molecular size and orientation on the interfacial properties and wetting behavior of water/n-alkane systems: a molecular-dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Guide to Computing Interfacial Properties of Fluids from Molecular Simulations [Article v1.0] | Living Journal of Computational Molecular Science [livecomsjournal.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. arxiv.org [arxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. research.rug.nl [research.rug.nl]

- 12. Water model - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Liquid-Liquid Interfaces — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 16. Water Models [ks.uiuc.edu]

- 17. Welcome to the GROMACS tutorials! — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 18. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 19. winmostar.com [winmostar.com]

- 20. vmd_density_profile/doc/README.md at master · giorginolab/vmd_density_profile · GitHub [github.com]

- 21. arxiv.org [arxiv.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. onepetro.org [onepetro.org]

- 25. osti.gov [osti.gov]

Thermodynamic Profiling of n-Pentane: Solubility Parameters and Applications in Polymer Fractionation and Formulation

As a Senior Application Scientist specializing in polymer thermodynamics and macromolecular characterization, I frequently rely on precise solvent-solute interaction models to engineer materials—ranging from expandable foams to the fractionation of complex heavy oils. Among aliphatic hydrocarbons, n-pentane occupies a highly specific thermodynamic niche. Its high volatility, complete lack of polarity, and inability to form hydrogen bonds make it an indispensable tool for driving controlled phase separations and acting as a precision anti-solvent in polymer research.